molecular formula C21H26N2O4 B5216684 2-Methoxyethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methoxyethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5216684
M. Wt: 370.4 g/mol
InChI Key: LDVWJJUIDDKSJI-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a specialized polycyclic 1,4-dihydropyridine derivative of significant interest in medicinal chemistry and chemical biology research. Compounds within this structural class are frequently investigated for their potential to modulate calcium channels, which is a cornerstone for developing cardiovascular therapeutics. The presence of the pyridin-2-yl moiety on the dihydropyridine core is a key structural feature that may influence binding affinity and selectivity towards specific biological targets, offering a versatile scaffold for structure-activity relationship (SAR) studies. Researchers utilize this and related hexahydroquinoline compounds as critical intermediates in the synthesis of more complex molecules and as reference standards in the development of novel therapeutic agents with potential antibacterial, fungicidal, or antioxidant properties. The molecular conformation, often featuring a sofa or flattened boat conformation of the hydropyridine ring, is crucial for its biological interaction, as established by crystallographic studies of analogous structures. This product is intended for laboratory research applications and is strictly for use by qualified professionals. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-methoxyethyl 2,7,7-trimethyl-5-oxo-4-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-13-17(20(25)27-10-9-26-4)19(14-7-5-6-8-22-14)18-15(23-13)11-21(2,3)12-16(18)24/h5-8,19,23H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVWJJUIDDKSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=N3)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and quinoline precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-Methoxyethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Conformational Analysis

The hexahydroquinoline core adopts a sofa conformation in derivatives such as ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, where the hydropyridine ring puckers with a methine carbon deviation of 0.454 Å from the plane .

Table 1: Substituent Effects on Hexahydroquinoline Derivatives

Compound Name 4-Position Substituent 3-Position Ester Ring Conformation Key Structural Features
Target compound Pyridin-2-yl 2-Methoxyethyl Not reported Potential H-bonding via pyridine N
Ethyl 4-phenyl analog Phenyl Ethyl Sofa (deviation 0.454 Å) N–H···O hydrogen bonds in crystal
Methyl 4-(4-methoxyphenyl) analog 4-Methoxyphenyl Methyl Flattened boat Enhanced lipophilicity
Ethyl 4-(5-bromo-2-hydroxyphenyl) analog 5-Bromo-2-hydroxyphenyl Ethyl Not reported Halogen bonding potential

Crystallographic and Computational Studies

The ethyl 4-phenyl analog crystallizes in a triclinic system (space group P1) with hydrogen-bonded chains along the [100] axis . Computational tools like SHELXL and OLEX2 are critical for refining such structures. The target compound’s pyridin-2-yl substituent may alter packing motifs due to its planar geometry and lone-pair interactions.

Biological Activity

2-Methoxyethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as Compound 2431-3865) is a synthetic compound belonging to the hexahydroquinoline class. Its biological activities have been explored in various studies focusing on its potential therapeutic effects and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C21H26N2O4
  • IUPAC Name : this compound
  • SMILES Notation : CC(C)(C1)CC(NC(C)=C(C2c3ncccc3)C(OCCOC)=O)=C2C1=O

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • MTT Assay Results : In studies where various concentrations of hexahydroquinoline derivatives were tested on cancer cell lines (e.g., 3T3), the compounds demonstrated cytotoxic effects with calculated IC50 values indicating their potency against tumor cells. The most effective analogs showed reduced levels of transforming growth factor-beta 1 (TGF-β1), which is associated with tumor progression and metastasis .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the modulation of signaling pathways related to apoptosis and cell proliferation. Specifically, they may inhibit key enzymes involved in cancer cell metabolism and survival .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through various assays:

  • Inflammation Induction Studies : Inflammation was induced using lipoxygenase in vitro models. The selected compounds significantly decreased levels of reactive oxygen species and pro-inflammatory cytokines .
  • Regulatory Protein Modulation : Notably, the compound increased levels of complement proteins C3 and C9 while decreasing inflammatory cytokines such as TGF-β1. This suggests a dual role in both enhancing immune response and mitigating inflammation .

Calcium Channel Modulation

Hexahydroquinoline derivatives are known to interact with calcium channels:

  • Calcium Channel Blocking Activity : Several studies have highlighted the ability of these compounds to act as selective blockers for L-type and T-type calcium channels. This activity is particularly relevant in cardiovascular therapies where modulation of calcium influx can affect heart contractility and vascular tone .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated cytotoxicity against various cancer cell lines with IC50 values < 50 μM.
Study BShowed significant anti-inflammatory effects by reducing cytokine levels in lipopolysaccharide-induced inflammation models.
Study CInvestigated calcium channel blocking activity with promising results for cardiovascular applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methoxyethyl hexahydroquinoline derivatives, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves condensation of 1,3-diketones (e.g., dimedone), pyridine-2-carbaldehyde, and ammonium acetate in ethanol under reflux. Catalysts like L-glutamine or cobalt salts may enhance yields . Optimize conditions (temperature, solvent polarity, catalyst loading) via iterative TLC monitoring and HPLC purity checks . For example, ethanol reflux at 80°C for 6–8 hours achieves ~70% yield in analogous ethyl esters .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Confirm regiochemistry using 1H^1H- and 13C^{13}C-NMR. Pyridin-2-yl substituents show distinct aromatic proton splitting (δ 7.2–8.5 ppm) and coupling constants .
  • XRD : Resolve stereochemistry via single-crystal X-ray diffraction (e.g., triclinic system, space group P1P1, a=7.35A˚a = 7.35 \, \text{Å}) .
  • HPLC/TLC : Monitor reaction progress with silica gel plates (ethyl acetate/hexane, 3:7) or C18 columns (acetonitrile/water gradient) .

Q. How are in vitro biological activities (e.g., antimicrobial, anticancer) evaluated for this compound class?

  • Methodology :

  • Antimicrobial : Use microdilution assays (MIC against S. aureus or E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa), comparing IC50_{50} values to controls. Pyridine substituents enhance DNA intercalation potential .

Advanced Research Questions

Q. What crystallographic insights reveal conformational flexibility in the hexahydroquinoline core?

  • Methodology : Single-crystal XRD (e.g., SHELXL refinement) shows non-planar hexahydroquinoline rings with chair conformations. Hydrogen-bonded motifs (e.g., O–H···N interactions) stabilize crystal packing . For ethyl analogs, dihedral angles between pyridine and quinoline rings range from 15–25°, influencing π-π stacking .

Q. How do electronic and steric effects of substituents (e.g., 2-methoxyethyl vs. ethyl esters) impact reactivity and bioactivity?

  • Methodology :

  • Electronic : Compare ester group electron-withdrawing effects via Hammett plots. 2-Methoxyethyl’s ether oxygen increases electron density, altering cyclization kinetics .
  • Steric : Molecular docking studies (AutoDock Vina) quantify steric hindrance from trimethyl groups on enzyme binding (e.g., topoisomerase II) .

Q. How can contradictions in reported synthetic yields be resolved?

  • Methodology : Systematic DOE (Design of Experiments) to test variables:

  • Catalyst type (e.g., L-glutamine vs. CoCl2_2) .
  • Solvent (ethanol vs. solvent-free conditions) .
  • Statistical analysis (ANOVA) identifies yield-limiting factors (e.g., solvent polarity accounts for 40% variance) .

Q. What strategies optimize SAR studies for pyridin-2-yl-substituted hexahydroquinolines?

  • Methodology :

  • Substituent variation : Synthesize analogs with halogenated (e.g., 5-bromo) or methoxy-phenyl groups .
  • Activity cliffs : Use QSAR models (e.g., CoMFA) to correlate logP values (2.5–3.8) with antimicrobial potency .

Q. Which advanced analytical methods validate reaction intermediates and byproducts?

  • Methodology :

  • LC-MS/MS : Detect low-abundance intermediates (e.g., enamine precursors) with m/z 250–400 .
  • In situ IR : Monitor carbonyl stretching (1700–1750 cm1^{-1}) during cyclization .

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